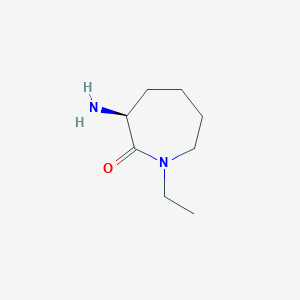

(S)-3-amino-1-ethylazepan-2-one

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying the physical properties such as melting point, boiling point, solubility, and chemical properties such as reactivity and stability .Scientific Research Applications

Pharmacological Properties and Synthesis

- A study by Andronati et al. (2002) explored the synthesis of 3-amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives, noting their anxiolytic, anticonvulsant, and other effects due to their ability to bind to benzodiazepine and cholecystokinin receptors (Andronati et al., 2002).

Synthesis and Evaluation for Antioxidant Activity

- Neochoritis et al. (2010) synthesized amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines, evaluating them for antioxidant activity and lipid peroxidation inhibition (Neochoritis et al., 2010).

Regioselectivity in Cyclization Reactions

- Perekhoda et al. (2017) examined the regioselectivity of 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea cyclization with α-bromoketone, contributing to the understanding of compound synthesis (Perekhoda et al., 2017).

Ligands for Enantioselective Dialkylzinc Addition

- Pisani and Superchi (2008) discussed 1,1′-binaphthylazepine-based ligands for enantioselective dialkylzinc addition to aromatic aldehydes, showcasing significant stereochemical control in synthesis (Pisani & Superchi, 2008).

Antipsychotic and Anticonvulsant Agents

- Bajaj et al. (2003) synthesized newer substituted benzoxazepinylquinazolinones, finding them to be potent antipsychotic and anticonvulsant agents (Bajaj et al., 2003).

Asymmetric Biocatalysis

- Li et al. (2013) conducted asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, highlighting the use of specific microorganisms for enantioselective synthesis (Li et al., 2013).

Mechanism of Action

- MAOs are principally prescribed for central nervous system (CNS)-associated diseases like depression, Alzheimer’s, and Parkinson’s. However, they also exhibit anti-inflammatory effects in both CNS and non-CNS tissues .

- This decrease in end product metabolites and increase in catecholamines contribute to the anti-inflammatory effects of MAO inhibitors .

- Dysregulation of cytokines and chemokines is a hallmark of chronic inflammatory and autoimmune diseases .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3S)-3-amino-1-ethylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-10-6-4-3-5-7(9)8(10)11/h7H,2-6,9H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJPENFOWBANKE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCCC[C@@H](C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373357 | |

| Record name | (S)-3-amino-1-ethylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-amino-1-ethylazepan-2-one | |

CAS RN |

206434-45-9 | |

| Record name | (S)-3-amino-1-ethylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206434-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Phenylamino)-1,2,4-thiadiazol-3-yl]propan-2-one](/img/structure/B1272228.png)

![Methyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1272229.png)

![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)